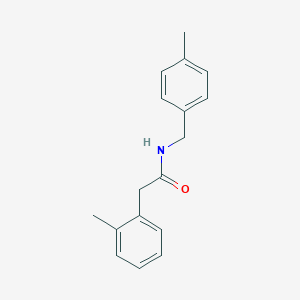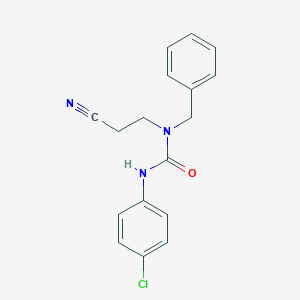![molecular formula C17H17ClN2O2 B240461 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)
3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis in cancer cells. This compound A has also been shown to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer development. Its antiviral activity may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
This compound A has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. Additionally, this compound A has been found to inhibit viral replication, suggesting its potential as an antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, the limitations of this compound A include its low solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A. One area of interest is its potential as a cancer therapeutic. Further studies are needed to determine its efficacy in vivo and its safety profile. Additionally, research is needed to investigate its potential as an antiviral agent and its mechanism of action against viral replication. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound A and its potential for therapeutic applications.
Métodos De Síntesis
3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A can be synthesized through a multi-step process involving the reaction of 4-(2-dimethylamino-2-oxoethyl)phenylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through column chromatography to obtain pure this compound A.
Aplicaciones Científicas De Investigación
3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. This compound A has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound A has been found to have antiviral activity against the influenza virus.
Propiedades
Fórmula molecular |
C17H17ClN2O2 |
|---|---|
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
3-chloro-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-20(2)16(21)10-12-6-8-15(9-7-12)19-17(22)13-4-3-5-14(18)11-13/h3-9,11H,10H2,1-2H3,(H,19,22) |
Clave InChI |
IDWRWKGCCSTBJO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
SMILES canónico |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B240397.png)
![3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240398.png)
![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)
![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)


![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)